molecular formula C25H24N2O4S B2402349 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine CAS No. 895643-07-9

3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine

Cat. No.: B2402349
CAS No.: 895643-07-9
M. Wt: 448.54
InChI Key: ITJJEUIKKOVQTD-UHFFFAOYSA-N
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Description

The compound 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine is a quinoline derivative characterized by a benzenesulfonyl group at position 3, an ethoxy substituent at position 6, and a 4-ethoxyphenyl group attached to the quinoline’s nitrogen at position 4.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-30-19-12-10-18(11-13-19)27-25-22-16-20(31-4-2)14-15-23(22)26-17-24(25)32(28,29)21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJJEUIKKOVQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the benzenesulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : Likely C25H25N2O4S (estimated based on analogs).
  • Molecular Weight : ~463.5 g/mol.
  • Substituent Effects: The benzenesulfonyl group at position 3 enhances electron-withdrawing properties and may influence binding to biological targets. The 6-ethoxy group increases lipophilicity compared to methoxy or hydroxyl substituents.
  • Physicochemical Properties: logP: Estimated ~4.5–5.0 (higher than analogs due to dual ethoxy groups). Polar Surface Area (PSA): ~55–60 Ų (similar to analogs with sulfonyl and amine groups). Hydrogen Bonding: 1 donor (NH from quinoline core) and 6–7 acceptors (sulfonyl and ethoxy oxygens) .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) logP PSA (Ų) Key Features Reference
Target Compound 3-Benzenesulfonyl, 6-ethoxy, N-(4-ethoxyphenyl) ~463.5 (est.) ~4.9 ~57 Dual ethoxy groups enhance lipophilicity
C769-1611 (3-(benzenesulfonyl)-6-ethoxy-N-[(4-fluorophenyl)methyl]quinolin-4-amine) 3-Benzenesulfonyl, 6-ethoxy, N-(4-fluorobenzyl) 436.5 4.45 54.55 Fluorine enhances electronegativity
C769-1562 (3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine) 3-Benzenesulfonyl, 6-methoxy, N-(4-methylbenzyl) 418.5 4.45 54.97 Methoxy reduces lipophilicity vs. ethoxy
C769-1566 (3-(benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine) 3-Benzenesulfonyl, 6-chloro, N-(4-methylbenzyl) 422.5 (est.) ~4.8 ~55 Chloro increases logP vs. ethoxy/methoxy
NQ15 (6-(Benzyloxy)-N-(4-ethoxyphenyl)-7-methoxy-3-nitroquinolin-4-amine) 3-Nitro, 6-benzyloxy, 7-methoxy, N-(4-ethoxyphenyl) 445.2 Nitro group confers antimicrobial activity
Compound 7 (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine) 6-(2-Methylbenzyloxy), 7-methoxy, N-(3-chloro-4-fluorophenyl) 423.1 Antibacterial activity (MIC data implied)

Key Findings:

Position 6 Substituents: Ethoxy (target, C769-1611) increases lipophilicity compared to methoxy (C769-1562) or chloro (C769-1566). Chloro’s higher electronegativity may enhance binding to hydrophobic pockets .

N-Substituent Variations :

  • N-(4-ethoxyphenyl) (target) vs. N-benzyl (C769-1611, C769-1562): The ethoxyphenyl group in the target may improve membrane permeability due to its planar aromatic structure, whereas benzyl groups (e.g., 4-fluorobenzyl in C769-1611) add steric bulk .
  • Nitro (NQ15) and chloro/fluoro (Compound 7) substituents are linked to antimicrobial activity, suggesting the target compound may also exhibit bioactivity in similar assays .

Pharmacological Implications :

  • The benzenesulfonyl group in all analogs is critical for interactions with sulfonylurea receptors or kinases.
  • Dual ethoxy groups in the target compound could enhance metabolic stability compared to analogs with single alkoxy substituents.

Biological Activity

The compound 3-(benzenesulfonyl)-6-ethoxy-N-(4-ethoxyphenyl)quinolin-4-amine is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C23H25N2O3SC_{23}H_{25}N_{2}O_{3}S. The structure features a quinoline core substituted with ethoxy and benzenesulfonyl groups, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Quinoline Core : This can be achieved through methods such as Skraup synthesis or Friedländer synthesis.
  • Sulfonylation : The introduction of the benzenesulfonyl group is done using sulfonyl chlorides.
  • Ethoxylation : Ethoxy groups are introduced via alkylation reactions with ethyl halides.
  • Amidation : The final step involves reacting the intermediate with an appropriate amine to form the desired compound.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and inhibition of key signaling pathways associated with tumor progression.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of related quinoline derivatives on FaDu hypopharyngeal tumor cells, demonstrating that certain analogs exhibited better cytotoxicity than standard chemotherapeutic agents like bleomycin .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.

The proposed mechanism includes binding to the active sites of these enzymes, leading to enhanced neurotransmitter levels and improved cognitive function .

Antimicrobial Activity

Quinoline derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth, making it a candidate for further investigation in treating bacterial infections.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialEnzyme inhibition
4-HydroxyquinolineAntimicrobialDisruption of bacterial cell walls
EF24 (Piperidinone derivative)AnticancerIKKb inhibition, apoptosis induction

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